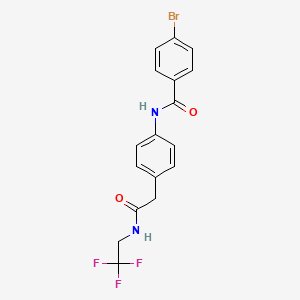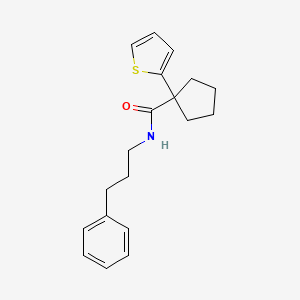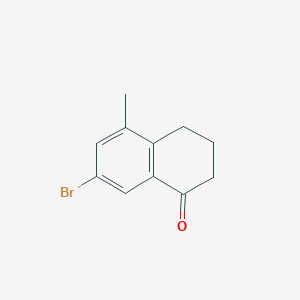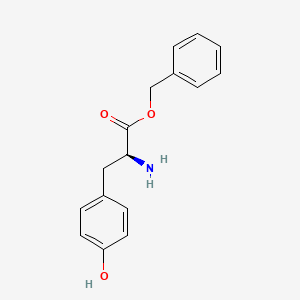![molecular formula C24H12Cl5N3S2 B2357891 4-chlorophenyl 4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazol-5-yl sulfide CAS No. 956778-57-7](/img/structure/B2357891.png)
4-chlorophenyl 4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazol-5-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorophenyl 4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazol-5-yl sulfide is a useful research compound. Its molecular formula is C24H12Cl5N3S2 and its molecular weight is 583.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Characterization and Synthesis
- Synthesis and Structural Analysis : This compound and its derivatives have been synthesized and structurally characterized through techniques like single crystal diffraction, showing their planar molecular structures and orientations. These structural insights are crucial for understanding their chemical behavior and potential applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Quantum Chemical Calculations and Molecular Docking
- Quantum Chemical Calculations : Advanced computational methods like Density Functional Theory (DFT) have been employed to study these compounds, providing insights into their electronic structures and vibrational spectra. This is important for predicting their reactivity and interactions with other molecules (Viji et al., 2020).
- Molecular Docking Studies : Molecular docking has been used to study the interaction of these compounds with various proteins, which is significant for understanding their potential as drug candidates or in other biological applications (Viji et al., 2020).
Crystallography and Hirshfeld Surface Analysis
- X-ray Diffraction Studies : X-ray diffraction studies of these compounds reveal detailed information about their crystal structures and molecular conformations, essential for their application in material science and drug design (Naveen et al., 2018).
- Hirshfeld Surface Analysis : This technique provides a detailed look at the intermolecular interactions within the crystal structures of these compounds, contributing to the understanding of their solid-state properties (Naveen et al., 2018).
Biological Activities and Pharmacological Studies
- Anticancer and Antimicrobial Activities : Some derivatives of this compound exhibit significant anticancer and antimicrobial properties, making them potential candidates for pharmaceutical development (Viji et al., 2020).
Spectroscopic Investigations and Computational Studies
- Spectroscopic Analysis : Spectroscopic techniques like FT-IR and FT-Raman have been used to analyze these compounds, providing essential data for understanding their chemical properties and potential applications (Venil et al., 2021).
- Computational Analysis : Computational studies, including molecular dynamics simulations and DFT calculations, play a crucial role in predicting the behavior and interactions of these compounds, which is vital for various applications, including material science and drug development (Saraswat & Yadav, 2020).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)pyrazol-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12Cl5N3S2/c25-13-1-5-16(6-2-13)33-23-22(18-8-4-15(27)12-20(18)29)31-24(34-23)32-21(9-10-30-32)17-7-3-14(26)11-19(17)28/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBKPLVBXFOGDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=C(S2)N3C(=CC=N3)C4=C(C=C(C=C4)Cl)Cl)C5=C(C=C(C=C5)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12Cl5N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate](/img/structure/B2357808.png)
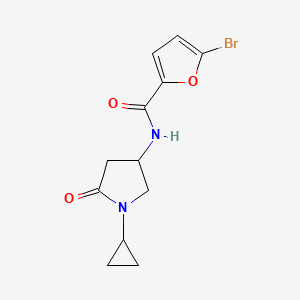
![1-(tert-butyl)-5-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357810.png)
![3-(3-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2357812.png)
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 4-methylbenzoate](/img/structure/B2357814.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2357817.png)
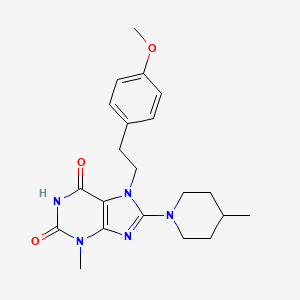
![2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzamide](/img/structure/B2357820.png)
